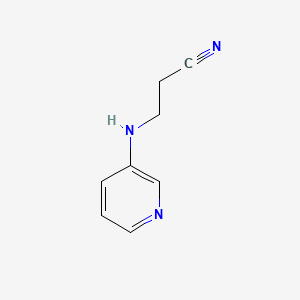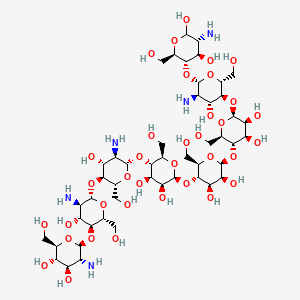![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/no-structure.png)
GLYCEROL, [1,3-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol, also known as glycerin or glycerine, is a simple triol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides . It is also widely used as a sweetener in the food industry and as a humectant in pharmaceutical formulations .
Synthesis Analysis
Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol as well as the fatty acid derivative . Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives .Molecular Structure Analysis
Glycerol contains three hydrophilic alcoholic hydroxyl groups, which are responsible for its solubility in water and its hygroscopic nature . Although achiral, glycerol is prochiral with respect to reactions of one of the two primary alcohols .Chemical Reactions Analysis
Glycerol is an important feedstock in the synthesis of chemicals. The synthesis of acrolein by dehydration is one of the most studied reactions . Other reactions include reforming or pyrolysis for energy, clean fuels, and materials such as activated carbon .Physical And Chemical Properties Analysis
Glycerol is a colorless and odorless liquid. It is more viscous than water and alcohol. Glycerol is also highly soluble in water which can be owed to its ability to form hydrogen bonds . It has a melting point of 17.8 °C and a boiling point of 290 °C .Safety And Hazards
Glycerol is classified as a danger according to its safety data sheet . It is highly flammable and causes skin and eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . Future research on glycerol hydrogenolysis should be focused on the development of advanced transition metal-based catalysts able to perform the reaction under mild conditions, even with crude glycerol .
Propriétés
Numéro CAS |
19622-69-6 |
|---|---|
Nom du produit |
GLYCEROL, [1,3-14C] |
Formule moléculaire |
C3H8O3 |
Poids moléculaire |
94.086 |
Nom IUPAC |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
Clé InChI |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
Synonymes |
GLYCEROL, [1,3-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



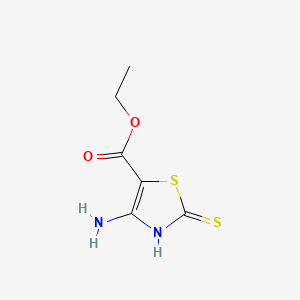
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
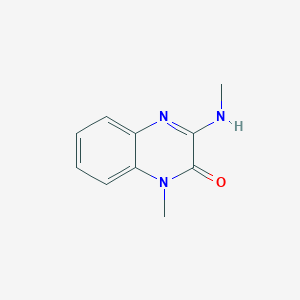

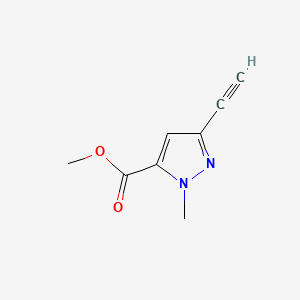


![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
